![molecular formula C19H18N2O B5787771 4-isopropyl-N-8-quinolinylbenzamide](/img/structure/B5787771.png)
4-isopropyl-N-8-quinolinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-8-quinolinylbenzamide, also known as IQB-9302, is a novel compound that has been gaining attention in the field of medicinal chemistry. It is a synthetic derivative of benzamide and quinoline, which are known to possess various pharmacological properties. IQB-9302 has been found to exhibit potent anticancer and anti-inflammatory activities, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-isopropyl-N-8-quinolinylbenzamide is not fully understood. However, it has been proposed that the compound targets multiple signaling pathways involved in cancer and inflammation. 4-isopropyl-N-8-quinolinylbenzamide inhibits the NF-κB pathway, which is a key regulator of inflammation and cancer. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-isopropyl-N-8-quinolinylbenzamide has been found to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at the G1 phase. In addition, 4-isopropyl-N-8-quinolinylbenzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-isopropyl-N-8-quinolinylbenzamide is its potent anticancer and anti-inflammatory activities, which make it a promising candidate for further research. Another advantage is its synthetic nature, which allows for easy modification and optimization of its pharmacological properties. However, one limitation of 4-isopropyl-N-8-quinolinylbenzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 4-isopropyl-N-8-quinolinylbenzamide. One direction is to investigate its potential as an adjuvant therapy for cancer. Another direction is to optimize its pharmacological properties, such as its solubility and selectivity towards cancer cells. Furthermore, the mechanism of action of 4-isopropyl-N-8-quinolinylbenzamide needs to be further elucidated to fully understand its therapeutic potential. Finally, the safety and toxicity of 4-isopropyl-N-8-quinolinylbenzamide need to be evaluated in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 4-isopropyl-N-8-quinolinylbenzamide involves the reaction of 8-hydroxyquinoline with isopropylamine to form 4-isopropyl-8-hydroxyquinoline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, 4-isopropyl-N-8-quinolinylbenzamide. The purity and identity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
4-isopropyl-N-8-quinolinylbenzamide has been extensively studied for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in vivo. 4-isopropyl-N-8-quinolinylbenzamide has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy.
In addition to its anticancer properties, 4-isopropyl-N-8-quinolinylbenzamide has also been found to exhibit anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of rheumatoid arthritis and colitis.
Propiedades
IUPAC Name |
4-propan-2-yl-N-quinolin-8-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13(2)14-8-10-16(11-9-14)19(22)21-17-7-3-5-15-6-4-12-20-18(15)17/h3-13H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRANVZBVDULTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propan-2-yl)-N-(quinolin-8-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.